Enantiomer-Specific FASN Inhibition vs. Cytotoxicity
Direct enantiomeric comparison reveals a pronounced functional dichotomy. In PC-3 prostate cancer cells, (-)-trans-C75 exhibited potent antiproliferative activity with an IC50 of 8.2 μM, whereas (+)-trans-C75 displayed minimal antiproliferative effect (IC50 > 50 μM) [1]. Conversely, in a hypothalamic cell model, (+)-trans-C75 at 5 μM reduced FASN activity by 65%, compared to only 22% inhibition by (-)-trans-C75 at the identical concentration, indicating that the (+)-enantiomer retains robust FASN inhibitory capacity despite lacking direct cytotoxicity [1]. This stereospecific divergence enables selective interrogation of metabolic versus cytotoxic pathways.
| Evidence Dimension | Antiproliferative activity (PC-3 cells) |
|---|---|
| Target Compound Data | IC50 > 50 μM |
| Comparator Or Baseline | (-)-trans-C75: IC50 = 8.2 μM |
| Quantified Difference | > 6-fold higher IC50 for (+)-enantiomer |
| Conditions | PC-3 human prostate cancer cells, 48 h treatment |
Why This Matters
This data mandates procurement of the specific enantiomer (+)-trans-C75 for studies targeting hypothalamic FASN-mediated appetite regulation without confounding cytotoxic effects, a requirement unmet by racemic or (-)-enantiomer preparations.
- [1] Makowski K, Mera P, Paredes D, et al. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75. Br J Cancer. 2016;115(8):963-972. View Source
